2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide
Overview
Description
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide is an organic compound characterized by the presence of a chloro group, a furan ring, and an isopropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-furan-2-yl-2-oxo-ethylamine, isopropylamine, and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 2-furan-2-yl-2-oxo-ethylamine is first reacted with chloroacetyl chloride to form an intermediate. This intermediate is then treated with isopropylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alcohols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl group may produce amine derivatives.
Scientific Research Applications
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers may use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It can be utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: Depending on its structure and functional groups, the compound may influence signaling pathways, metabolic processes, or gene expression, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-methyl-acetamide: Similar structure but with a methyl group instead of an isopropyl group.
2-Chloro-N-(2-thiophen-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide: Contains a thiophene ring instead of a furan ring.
2-Bromo-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-8(2)13(11(15)6-12)7-9(14)10-4-3-5-16-10/h3-5,8H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJBKWPKJBPLJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)C1=CC=CO1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162962 | |
Record name | Acetamide, 2-chloro-N-[2-(2-furanyl)-2-oxoethyl]-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353945-89-7 | |
Record name | Acetamide, 2-chloro-N-[2-(2-furanyl)-2-oxoethyl]-N-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-[2-(2-furanyl)-2-oxoethyl]-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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